2,4-Dichloro-3,5-dinitrobenzonitrile
Overview
Description
2,4-Dichloro-3,5-dinitrobenzonitrile is an organic compound with the molecular formula C7HCl2N3O4. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and two nitro groups attached to the benzene ring. This compound is used in various chemical processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3,5-dinitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dichlorobenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,4-dichlorobenzyl chloride. This method offers higher yields and operates at lower reaction temperatures compared to traditional nitration processes. The catalytic ammoxidation process uses a heterogeneous catalyst and involves the reaction of 2,4-dichlorobenzyl chloride with ammonia and oxygen .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 2,4-Diamino-3,5-dinitrobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3,5-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,5-Dinitrobenzonitrile: Lacks the chlorine atoms, affecting its reactivity and applications.
2,4-Dichloro-3-nitrobenzonitrile: Contains only one nitro group, resulting in different chemical properties.
Uniqueness
2,4-Dichloro-3,5-dinitrobenzonitrile is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-3,5-dinitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2N3O4/c8-5-3(2-10)1-4(11(13)14)6(9)7(5)12(15)16/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOQCIVRIFOJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172904 | |
Record name | Benzonitrile, 2,4-dichloro-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1930-71-8 | |
Record name | Benzonitrile, 2,4-dichloro-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001930718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 2,4-dichloro-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-3,5-DINITROBENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-3,5-dinitrobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Q7BE52RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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